Tetrabenazine is a synthetic organic compound belonging to the class of benzoquinolizines. Its primary role in scientific research is as a pharmacological tool for investigating monoaminergic neurotransmission, particularly in the context of hyperkinetic movement disorders [].
Future Directions
Developing Enantiomer-Specific Applications: Investigating the distinct pharmacological profiles of (+)-Tetrabenazine and (−)-Tetrabenazine could lead to more targeted therapeutic interventions with potentially fewer side effects [].
Understanding Long-Term Effects and Safety Profile: Continued research on Tetrabenazine's long-term safety and efficacy in various patient populations is crucial for optimizing its clinical use and minimizing potential risks [].
Related Compounds
(+)-α-Dihydrotetrabenazine
Compound Description: (+)-α-Dihydrotetrabenazine is the primary active metabolite of tetrabenazine. It is a potent and selective vesicular monoamine transporter 2 (VMAT2) inhibitor, primarily responsible for tetrabenazine's pharmacological activity. [] []
Relevance: (+)-α-Dihydrotetrabenazine is a key metabolite of tetrabenazine and exhibits a significantly stronger binding affinity to VMAT2 compared to tetrabenazine itself. This highlights its crucial role in mediating tetrabenazine's therapeutic effects. [, , ]
Relevance: While structurally similar to the active (+)-α-dihydrotetrabenazine, (−)-α-dihydrotetrabenazine demonstrates different pharmacological properties, including reduced VMAT2 inhibition and interaction with dopamine and serotonin receptors. This difference highlights the stereoselectivity of tetrabenazine's mechanism of action. []
(+)-β-Dihydrotetrabenazine
Compound Description: (+)-β-Dihydrotetrabenazine is another stereoisomeric metabolite of tetrabenazine, formed alongside α-dihydrotetrabenazine. It displays potent VMAT2 inhibition but is found in lower concentrations in circulation compared to (−)-α-dihydrotetrabenazine. []
Relevance: (+)-β-Dihydrotetrabenazine contributes to the overall VMAT2 inhibition achieved with tetrabenazine administration, although its lower circulating levels compared to (−)-α-dihydrotetrabenazine suggest a potentially smaller role in its therapeutic effect. []
(−)-β-Dihydrotetrabenazine
Compound Description: (−)-β-Dihydrotetrabenazine is a stereoisomer of (+)-β-dihydrotetrabenazine and a metabolite of tetrabenazine. Limited information is available on its specific pharmacological properties. []
Deutetrabenazine
Compound Description: Deutetrabenazine (Austedo®) is a deuterated form of tetrabenazine, specifically designed to have a longer half-life and improved pharmacokinetic profile compared to the parent compound. Like tetrabenazine, it acts as a VMAT2 inhibitor, leading to a reduction in chorea associated with Huntington’s disease. [, , ]
Relevance: Deutetrabenazine represents a second-generation VMAT2 inhibitor, structurally derived from tetrabenazine but with improved pharmacokinetic properties due to deuterium substitution. This modification results in a longer duration of action and potentially fewer side effects. [, , ]
Valbenazine
Compound Description: Valbenazine (Ingrezza®) is another VMAT2 inhibitor developed as a treatment for tardive dyskinesia. Unlike tetrabenazine, which metabolizes into multiple dihydrotetrabenazine isomers, valbenazine primarily metabolizes to (+)-α-dihydrotetrabenazine, potentially leading to a more favorable side effect profile. [, ]
Relevance: Valbenazine, though structurally distinct from tetrabenazine, shares the same therapeutic target, VMAT2. The key difference lies in their metabolic pathways, with valbenazine preferentially converting to the more active and potentially better-tolerated (+)-α-dihydrotetrabenazine. [, ]
Ketanserin
Compound Description: Ketanserin is a drug primarily known for its serotonin 5-HT2A receptor antagonism, used in treating hypertension and Raynaud's phenomenon. Interestingly, research suggests that ketanserin also binds to the tetrabenazine binding site on VMAT2. []
Relevance: Despite their structural differences, ketanserin's interaction with the tetrabenazine binding site on VMAT2 suggests a potential overlap in their pharmacological activities. This finding highlights the complexity of drug-receptor interactions and potential off-target effects. []
Classification and Source
Tetrabenazine is classified as a vesicular monoamine transporter type 2 inhibitor. It is a synthetic compound derived from the natural product reserpine. The compound is recognized for its role in the treatment of hyperkinetic movement disorders and is approved by the United States Food and Drug Administration for clinical use. Its primary therapeutic use is to manage symptoms of Huntington's disease and other conditions characterized by excessive dopamine activity.
Synthesis Analysis
The synthesis of tetrabenazine has evolved significantly over the years, with various methods reported in the literature:
Traditional Synthesis: The initial methods involved multiple steps that included cyclization and resolution processes to obtain enantiomerically pure forms. For instance, early syntheses utilized racemic mixtures that required subsequent separation techniques.
Recent Advances: Recent studies have introduced more efficient synthetic routes:
A notable method involves a Mannich reaction followed by in situ oxidation using visible-light photo-redox catalysis. This approach utilizes tetrahydroisoquinoline as a starting material, leading to moderate yields of tetrabenazine through controlled reaction conditions.
Another innovative method employs continuous crystallization-induced diastereomer transformation, which allows for the production of enantiopure tetrabenazine salts efficiently.
Parameters: The synthesis typically involves controlling variables such as temperature, reaction time, and concentration to optimize yield and purity. For example, using specific catalysts like ruthenium under light irradiation has been shown to enhance reaction efficiency significantly.
Molecular Structure Analysis
Tetrabenazine has a complex molecular structure characterized by its unique arrangement of atoms:
Chemical Formula: C19H27N3O3
Molecular Weight: 325.44 g/mol
Structural Features: The structure includes a benzoquinolizidine core with methoxy groups that contribute to its pharmacological properties.
Structural Data
The compound exhibits chirality with two enantiomers (−)-tetrabenazine and (+)-tetrabenazine, which can have different biological activities.
X-ray crystallography studies have provided insights into its three-dimensional conformation, revealing critical interactions that influence its binding affinity to target proteins.
Chemical Reactions Analysis
Tetrabenazine undergoes several important chemical reactions relevant to its synthesis and functionality:
Deprotonation Reactions: These are crucial during the formation of intermediates in the synthesis pathway.
Cyclization Reactions: Key steps involve forming the tetrabenazine structure through intramolecular cyclization processes.
Oxidation Reactions: In situ oxidation plays a significant role in transforming precursors into active forms of tetrabenazine during synthesis.
These reactions are typically monitored using advanced analytical techniques such as high-performance liquid chromatography to ensure product purity and yield.
Mechanism of Action
The primary mechanism of action for tetrabenazine involves its inhibition of vesicular monoamine transporter type 2 (VMAT2). This transporter is responsible for packaging neurotransmitters such as dopamine into vesicles within neurons:
Binding Affinity: Tetrabenazine binds to VMAT2 with high affinity, leading to decreased uptake of dopamine into vesicles.
Dopamine Depletion: As a result, there is reduced release of dopamine into the synaptic cleft, which alleviates symptoms associated with hyperdopaminergic states seen in disorders like Huntington's disease.
This mechanism highlights tetrabenazine's role in modulating neurotransmitter levels and its therapeutic potential in treating dopamine-related disorders.
Physical and Chemical Properties Analysis
Tetrabenazine exhibits several notable physical and chemical properties:
Appearance: Typically presented as a white to off-white crystalline powder.
Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.
Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.
Relevant Data
Melting Point: Approximately 150-155 °C
Log P (Partition Coefficient): Indicates moderate lipophilicity, which influences its bioavailability.
Applications
Tetrabenazine has diverse applications within both clinical and research settings:
Clinical Use: Approved for treating chorea associated with Huntington's disease; it helps manage involuntary movements by depleting dopamine levels.
Research Applications:
Investigated for potential use in other movement disorders such as Tourette syndrome and tardive dyskinesia.
Its derivatives, such as valbenazine and deutetrabenazine, are also under study for improved efficacy and reduced side effects.
Radioisotopically labeled tetrabenazine is used in diagnostic imaging for Parkinson's disease.
Sparingly soluble Sparingly soluble in water Soluble in ethanol 3.61e-01 g/L
Synonyms
Tetrabenazine; trade names Nitoman and Xenazin
Canonical SMILES
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
Isomeric SMILES
CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2CC1=O)OC)OC
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
TCO-amine hydrochloride is a simple building block containing a TCO moiety and a free amine. This reagent can be used to derivatize carboxyl groups or activated esters (e.g. NHS esters) with the TCO moiety through a stable amide bond in the presence of of activators (e.g. EDC, or DCC). The low mass weight will add minimal spacer to modified molecules.
TC-O 9311 is an agonist of the orphan G protein-coupled receptor GPR139 (EC50 = 39 nM in a calcium mobilization assay). It is selective for GPR139 over a panel of 90 additional targets. TC-O 9311 (1 μM) inhibits cell death induced by 1-methyl-4-phenylpyridinium (MPP+), but not 6-hydroxydopamine (6-OHDA;), in primary dopaminergic midbrain neurons. TC-O9311 is a potent GPR139 agonist (EC50 = 39 nM in CHO-K1 cells expressing human GPR139).
TCO-C3-PEG3-C3-amine is is a simple PEG derivative containing a TCO moiety and a free amine. This reagent can be used to derivatize carboxyl groups or activated esters (e.g. NHS esters) with the TCO moiety through a stable amide bond in the presence of of activators (e.g. EDC, or DCC). Hydrophilic PEG spacer improves water solubility.
TCN 201 is a selective antagonist of NMDA receptors containing the NR2A subunit (pIC50s = 6.8 and <4.3 for human recombinant NR2A and NR2B, respectively). It has been shown to bind to a novel allosteric site located at the dimer interface between the GluN1 and GluN2 binding domains, thereby reducing glycine signal transduction and inhibiting NMDA receptor function. Selective NMDA receptor antagonist TCN-201 is a selective antagonist of NMDA receptors containing the NR2A subunit. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner.
TCO-NHS ester is an amine-reactive reagent containing the TCO moiety and a NHS ester. This reagent can be used to modify an amine-containing molecules. The specially formulated crystalline producty enables easy handling andan extended shelf life. TCO-NHS Ester is supplied as single axial (major) diastereomer.